molecular formula C10H12ClNO3S B6630950 2-(4-Chlorophenyl)sulfonyloxazinane

2-(4-Chlorophenyl)sulfonyloxazinane

Cat. No.: B6630950
M. Wt: 261.73 g/mol
InChI Key: RDUKRXNRRPAWJL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)sulfonyloxazinane is a chemical compound of high interest in medicinal and agrochemical research. Its structure, featuring a sulfonyl group attached to a chlorophenyl ring and a oxazinane heterocycle, is commonly associated with a range of biological activities. Researchers investigate such structures for their potential as key intermediates or active scaffolds in drug discovery and development . In pharmaceutical research, the 4-chlorophenyl sulfonyl moiety is a recognized pharmacophore in the design of receptor ligands. For instance, related compounds have been developed as potent and selective peripherally acting inverse agonists of the cannabinoid CB1 receptor, showing promise for the treatment of metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis . Furthermore, N-sulfonyl groups are integral to the formation of oxaziridines, valuable reagents in enantioselective synthesis, and are found in intermediates used to create novel compounds with potential antiviral activity . In the field of agrochemistry, sulfonamide derivatives incorporating a 1,3,4-thiadiazole ring and a 4-chlorophenyl group have demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV) . This suggests that this compound could serve as a valuable precursor for synthesizing new crop protection agents. The compound is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyloxazinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c11-9-3-5-10(6-4-9)16(13,14)12-7-1-2-8-15-12/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUKRXNRRPAWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The table below highlights key structural differences between 2-(4-Chlorophenyl)sulfonyloxazinane and related compounds:

Compound Core Structure Functional Groups Key Substituents
This compound Oxazinane Sulfonyl (-SO₂-), chloroaryl 4-Chlorophenyl at C2
Fenvalerate Pyrethroid Cyano (-CN), ester, chloroaryl 4-Chlorophenyl at C2 of butyrate
Cetirizine-related compound a Piperazine Ethanol, chloroaryl-benzyl 4-Chlorophenyl-benzyl at N4

Key Observations :

  • Heterocyclic Core : Oxazinane (target compound) vs. pyrethroid ester (Fenvalerate) or piperazine (cetirizine analog). The oxazinane ring may offer enhanced conformational flexibility compared to rigid pyrethroids or piperazines.
Physicochemical Properties

Comparative physicochemical data are inferred from analogs:

Property This compound* Fenvalerate Cetirizine-related a
Molecular Weight (g/mol) ~300–350 (estimated) 419.90 ~388 (calculated)
LogP (lipophilicity) ~2.5–3.5 (predicted) 6.2 ~3.0
Water Solubility Low to moderate Insoluble Moderate
Stability Hydrolytically stable (sulfonyl) UV-sensitive Stable in acidic conditions

*Estimates based on sulfonyloxazinane analogs.

Analysis :

  • The sulfonyl group likely improves water solubility compared to Fenvalerate but reduces it relative to cetirizine’s polar piperazine-ethanol moiety.
  • Stability: Sulfonyl derivatives are generally resistant to hydrolysis, unlike Fenvalerate’s ester linkage, which degrades under alkaline conditions .

Research Findings and Gaps

  • Synthetic Routes : this compound may be synthesized via sulfonation of oxazinane precursors, analogous to methods for sulfonamide drugs .
  • Analytical Methods: HPLC conditions for related compounds (e.g., sodium perchlorate buffer, methanol gradients ) could be adapted for purity assessment.

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